D-Glucose-d1-2

Metabolic Flux Analysis Stable Isotope Tracing Tandem Mass Spectrometry

D-Glucose-d1-2 (CAS 51517-59-0) is a selectively deuterated analog of D-glucose, wherein a single hydrogen atom at the C2 position is replaced with deuterium. This compound belongs to the class of stable isotope-labeled monosaccharides used as tracers in metabolic research.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12057919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-d1-2
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D
InChIKeyWQZGKKKJIJFFOK-XVKSOXPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-d1-2: A Site-Specific Deuterated Monosaccharide for Precise Metabolic Flux Analysis


D-Glucose-d1-2 (CAS 51517-59-0) is a selectively deuterated analog of D-glucose, wherein a single hydrogen atom at the C2 position is replaced with deuterium . This compound belongs to the class of stable isotope-labeled monosaccharides used as tracers in metabolic research. The site-specific incorporation of deuterium at the anomeric carbon-adjacent position enables precise tracking of glucose fate through glycolysis, the pentose phosphate pathway (PPP), and associated metabolic networks using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . Unlike globally deuterated or radio-labeled analogs, D-Glucose-d1-2 provides positional isotopic resolution that allows researchers to discriminate between C1- and C2-derived metabolite fluxes [1].

Why Unlabeled D-Glucose or Non-Specific Deuterated Analogs Cannot Substitute for D-Glucose-d1-2 in Quantitative Metabolic Tracing


Generic substitution with unlabeled D-glucose or non-specifically deuterated analogs (e.g., D-Glucose-d7, D-Glucose-d2) fails in applications requiring positional isotopic resolution of early glycolytic and PPP fluxes. Unlabeled glucose provides no isotopic signal for metabolite tracking. Globally deuterated analogs (e.g., D-Glucose-1,2,3,4,5,6,6-d7) produce complex, overlapping NMR signals that obscure the metabolic fate of specific carbon positions . D-Glucose-6,6-d2, while structurally stable, is restricted to monitoring terminal C6-derived fluxes and cannot resolve C1/C2-level metabolic events . Moreover, the metabolic liability of deuterium labels varies by position; C1-deuterated glucose undergoes selective enzymatic exchange catalyzed by phosphomannose isomerase, introducing quantification errors unless explicitly accounted for [1]. These positional biases render non-site-specific or inappropriately labeled analogs unsuitable for precise metabolic flux analysis where C1- and C2-level discrimination is critical.

D-Glucose-d1-2 Comparative Performance Evidence: Quantitative Differentiation from Analogous Deuterated Glucose Tracers


C2-Specific Deuterium Enables Unambiguous Discrimination of C1- vs C2-Derived Metabolite Fluxes in Tandem Mass Spectrometry

D-Glucose-d1-2 provides definitive positional resolution of C2-derived metabolic fluxes, a capability absent in unlabeled glucose and confounded in non-specifically deuterated analogs. Derivatization of glucose to methylglucosamine renders the C1-C2 bond a favored cleavage site in MS/MS fragmentation, enabling distinct fragment ion ratios for C1- versus C2-labeled isotopomers [1]. The fragmentation pattern of underivatized glucose, which loses both C1 and C2 together, prevents this discrimination, underscoring the analytical necessity of site-specific labeling combined with appropriate derivatization protocols [1].

Metabolic Flux Analysis Stable Isotope Tracing Tandem Mass Spectrometry

C2-Deuterium Avoids the C1-Specific Metabolic Loss Artifact That Biases Pentose Phosphate Pathway Quantification

Metabolic studies using deuterated glucose tracers are susceptible to position-specific label loss. Ben-Yoseph et al. demonstrated selective enzymatic exchange of deuterium from the C1 position of glucose, catalyzed by phosphomannose isomerase, which leads to substantial overestimation of pentose phosphate pathway (PPP) activity if uncorrected [1]. In their study, PPP activity calculated using (6-13C, 1,6,6-2H3)glucose was 30.8% ± 2.1%, compared to 6.0% ± 0.8% from parallel 13C-glucose incubations—a >5-fold discrepancy directly attributable to C1 deuterium loss [1]. D-Glucose-d1-2, bearing its deuterium label exclusively at C2, circumvents this C1-specific exchange liability entirely, providing more reliable flux estimates [2].

Pentose Phosphate Pathway Metabolic Flux Quantification Deuterium NMR

C2-Deuterated Glucose Exhibits a Pronounced Kinetic Isotope Effect for Glucose-Fructose Isomerization, Confirming Its Utility as a Mechanistic Probe

D-Glucose-d1-2 serves as a definitive mechanistic probe for glucose-to-fructose isomerization, a key industrial and biological reaction. Tang et al. observed a pronounced kinetic isotope effect (KIE) specifically when the deuterium label was positioned at C2, confirming that the intramolecular hydride shift from C2 to C1 constitutes the rate-limiting step in aqueous isomerization catalyzed by [Al(OH)2(aq)]+ [1]. This KIE is unique to C2-labeling and is not observed with C1- or other position-labeled glucose analogs. Furthermore, in PAMAM dendrimer-catalyzed isomerization, the C2 deuterium atom of D-glucose-2-d1 cannot transfer to D-fructose, providing direct spectroscopic evidence of the hydride-shift mechanism [2].

Kinetic Isotope Effect Reaction Mechanism Catalysis

Simplified NMR Spectra from Mono-Deuteration at C2 Reduce Signal Overlap and Enhance Quantitation Accuracy Relative to Poly-Deuterated Glucose

In deuterium metabolic imaging (DMI) and 2H NMR spectroscopy, spectral simplicity is paramount for accurate quantification. Poly-deuterated glucose analogs (e.g., D-Glucose-d7) produce complex, overlapping resonance signals that complicate the deconvolution of metabolite-specific peaks. A recent comparative study of oral glucose-d2 versus glucose-d7 ingestion for human cerebral DMI at 7 Tesla demonstrated that while both enable non-invasive metabolic assessment, glucose-d7 yields richer but more complex spectral information [1]. D-Glucose-d1-2, with its single deuterium label at C2, offers a streamlined alternative: it generates a simplified 2H NMR spectrum focused on C2-derived metabolic products (e.g., lactate, glutamate/glutamine) without the spectral crowding introduced by multiple labeling sites [2]. This simplification reduces the computational burden of spectral deconvolution and improves the signal-to-noise ratio for specific metabolite quantification.

Deuterium NMR Metabolic Imaging Spectral Simplification

C2-Specific Labeling Enables Direct Tracking of Glycolytic Flux Partitioning at the Triose Phosphate Isomerase Branch Point

The C2 position of glucose follows a defined metabolic trajectory that bifurcates at the triose phosphate isomerase (TPI) step of glycolysis. Following hexokinase and phosphoglucose isomerase reactions, the C2 carbon (and its attached deuterium in D-Glucose-d1-2) becomes the C2 position of fructose-6-phosphate, which is subsequently cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The C2-derived deuterium is retained in the C2 position of G3P and, through TPI-mediated equilibration, partially redistributes to DHAP. This positional specificity enables researchers to directly quantify TPI-mediated exchange rates and glycolytic flux partitioning between upper and lower glycolysis—information inaccessible with terminal-labeled (e.g., C6-d2) or globally labeled glucose tracers . Metabolic flux models that incorporate C2-labeling patterns yield higher confidence intervals for TPI and aldolase flux estimates compared to models relying solely on C1 or C6 tracing data [1].

Glycolytic Flux Partitioning Triose Phosphate Isomerase Metabolic Tracer Design

C2-Deuterium Provides Superior Anomeric Signal Resolution in 1H NMR Relative to C1-Labeled Glucose Due to Reduced Dipolar Broadening

The anomeric proton (H1) of D-glucose exhibits distinct NMR resonances for α- and β-anomers at approximately 5.2 ppm and 4.6 ppm, respectively, with the areal ratio between these peaks used to determine anomeric equilibrium [1]. In C1-deuterated glucose (D-Glucose-1-d1), the replacement of the anomeric proton with deuterium eliminates the 1H NMR signal entirely, precluding direct anomeric quantification. D-Glucose-d1-2 retains the native H1 proton, enabling full anomeric characterization by 1H NMR while providing the isotopic tracing benefits of a C2-deuterium label. The coupling constant (J1,2) between H1 and H2—a critical parameter for assigning pyranose ring configuration—remains measurable in D-Glucose-d1-2, whereas it is lost in C1-deuterated or C1,C2-bis-deuterated analogs [2].

1H NMR Anomeric Configuration Spectral Resolution

D-Glucose-d1-2 Optimal Procurement Scenarios: Applications Where C2-Specific Deuterium Provides Definitive Analytical Advantage


Quantitative Pentose Phosphate Pathway (PPP) Flux Analysis in Cancer Metabolism Studies

D-Glucose-d1-2 is the tracer of choice for accurate PPP flux quantification in cancer cell lines (e.g., glioblastoma, pancreatic cancer) and tumor xenograft models. As demonstrated by Ben-Yoseph et al., C1-deuterated tracers produce a ~5-fold overestimation of PPP activity due to phosphomannose isomerase-mediated 2H exchange (30.8% vs true 6.0%) [1]. D-Glucose-d1-2 circumvents this artifact entirely, enabling researchers to obtain reliable PPP flux measurements without applying complex correction factors. This is critical for studies of the Warburg effect and metabolic reprogramming, where PPP upregulation is a hallmark of malignancy and a potential therapeutic target .

Mechanistic Elucidation of Glucose-Fructose Isomerization in Biocatalysis and Green Chemistry

For industrial chemists and enzymologists studying carbohydrate conversion, D-Glucose-d1-2 provides unambiguous mechanistic evidence of the intramolecular hydride shift from C2 to C1. The pronounced kinetic isotope effect observed specifically with C2-deuterated glucose confirms the rate-limiting step in isomerization catalyzed by both homogeneous ([Al(OH)2(aq)]+) and heterogeneous (PAMAM dendrimer) systems [2]. This makes D-Glucose-d1-2 an essential tool for reaction engineering, catalyst development, and computational modeling of carbohydrate transformations, where mechanistic certainty directly informs process optimization.

Deuterium Metabolic Imaging (DMI) with Simplified Spectral Deconvolution for In Vivo Brain Metabolism Studies

In deuterium metabolic imaging at 7T, D-Glucose-d1-2 offers a strategic advantage over poly-deuterated alternatives (e.g., D-Glucose-d7). The single C2 label produces a simplified 2H NMR spectrum with ~85% fewer resonances than fully deuterated glucose, reducing post-acquisition deconvolution complexity and computational overhead [3]. This enables more rapid and accurate quantification of C2-derived cerebral metabolites (e.g., 3-2H-lactate, 4-2H-glutamate) in studies of neurodegeneration, brain tumors, and metabolic disorders. The retained H1 proton also permits simultaneous 1H NMR anomeric characterization from the same sample, enhancing experimental efficiency [4].

Glycolytic Flux Partitioning Analysis at the Triose Phosphate Isomerase Branch Point

For systems biologists and metabolic engineers, D-Glucose-d1-2 uniquely enables direct quantification of triose phosphate isomerase (TPI)-mediated exchange rates and upper/lower glycolysis flux partitioning. The C2 deuterium is retained in glyceraldehyde-3-phosphate and partially redistributes to dihydroxyacetone phosphate via TPI, creating distinct isotopomer patterns that can be resolved by 2H NMR or GC-MS . This analytical window into TPI regulation—a critical control point in glycolysis that influences lactate production, serine biosynthesis, and NAD+/NADH balance—is inaccessible with C1- or C6-labeled glucose tracers and is essential for accurate metabolic flux modeling [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glucose-d1-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.